Triphenyl Phosphate

Catalog No.
S588620
CAS No.
115-86-6
M.F
C18H15O4P
(C6H5)3PO4
C18H15O4P
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl Phosphate

CAS Number

115-86-6

Product Name

Triphenyl Phosphate

IUPAC Name

triphenyl phosphate

Molecular Formula

C18H15O4P
(C6H5)3PO4
C18H15O4P

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

XZZNDPSIHUTMOC-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
In water, 1.9 mg/L at 25 °C
Insoluble in water
Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform
Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol
For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20Â °C: 0.001
(129 °F): 0.002%

Synonyms

Phosphoric Acid Triphenyl Ester; Celluflex TPP; Disflamoll TP; NSC 57868; Phenyl Phosphate; Phoscon FR 903N; Phosflex TPP; Reofos TPP; S 4; Sumilizer TPP; TP; TPP; TPPA; TTP; Triphenoxyphosphine Oxide; Wako TPP; TPPHP

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

The exact mass of the compound Triphenylphosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)5.82e-06 min water, 1.9 mg/l at 25 °cinsoluble in watersoluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroformsoluble in benzene, chloroform, ether, acetone; moderately soluble in alcoholsoluble in most lacquers, solvents, thinners, oilssoluble in alcohol, benzene, ether, chloroform, and acetone.practically insoluble in petrolsolubility in water, g/100ml at 20 °c: 0.001(129°f): 0.002%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. It belongs to the ontological category of aryl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Other functions -> Flame retardant. However, this does not mean our product can be used or applied in the same or a similar way.

Triphenyl phosphate is an organophosphate compound with the chemical formula OP(OC₆H₅)₃. It exists as a colorless solid and is classified as the simplest aromatic organophosphate. As an ester of phosphoric acid and phenol, it serves primarily as a plasticizer and flame retardant in various industrial and consumer products . The compound has garnered attention due to its widespread use and potential environmental impact.

  • Flame retardancy: TPP acts as a flame retardant through several mechanisms:
    • Gas-phase mechanism: During combustion, TPP releases radicals that scavenge free radicals in the gas phase, interrupting the flame propagation cycle.
    • Condensed-phase mechanism: The decomposed products of TPP, such as phosphoric acid, can form a char layer that insulates the underlying material and reduces heat transfer.
  • Plasticization: TPP acts as a plasticizer by increasing the flexibility and workability of polymers. It does this by reducing the intermolecular forces between polymer chains.
  • Toxicity: TPP exhibits low acute toxicity through oral and dermal exposure. However, studies suggest potential neurotoxic effects following repeated exposure. []
  • Flammability: TPP is considered a combustible material. []
  • Reactivity: TPP can react with strong oxidizing agents. []

Flame Retardancy Studies:

  • TPP is a type of organophosphate flame retardant. Researchers use TPP to study the mechanisms of flame retardancy and develop new flame retardant materials. However, due to growing concerns about the potential health effects of TPP, research is shifting towards safer alternatives. Source: National Library of Medicine, "Developmental exposure to the flame retardant, triphenyl phosphate, causes long-lasting neurobehavioral and neurochemical dysfunction": )

Material Science Research:

  • TPP is used as a plasticizer in some scientific studies. Plasticizers are substances that add flexibility and workability to materials. Researchers use TPP to study the properties of various materials, such as polymers and coatings. Source: National Center for Biotechnology Information, "Triphenyl phosphate": )

Environmental Science Research:

  • TPP is an environmental contaminant, and researchers use it to study its environmental fate and effects. This includes studying how TPP breaks down in the environment, how it accumulates in different environmental compartments, and its potential effects on ecological systems. Source: Environmental Protection Agency, "Triphenyl Phosphate (TPP)": )

Triphenyl phosphate can be synthesized through several methods:

  • SN2 Reaction: The most common method involves the nucleophilic substitution reaction between phosphorus oxychloride and phenol.
  • Alternative Methods: Other synthesis routes include reacting phosphorus pentoxide with phenol or using triethyl phosphate in conjunction with chloramine-T .

Triphenyl phosphate is utilized in various applications:

  • Flame Retardant: It is widely used in electronic equipment, PVC materials, hydraulic fluids, glues, nail polishes, and casting resins.
  • Plasticizer: Triphenyl phosphate functions as a plasticizer in polymers to enhance flexibility and durability .
  • Industrial Uses: Its properties make it valuable in manufacturing processes where fire resistance is critical.

Studies have explored the interactions of triphenyl phosphate with biological systems and its environmental fate. Research indicates that it can affect various biological pathways, leading to potential health risks upon exposure. Additionally, its degradation products may exhibit different toxicological profiles compared to the parent compound . The compound's persistence in the environment raises concerns regarding its accumulation and long-term ecological effects.

Several compounds share similarities with triphenyl phosphate, particularly in their chemical structure and applications:

Compound NameChemical FormulaPrimary UseUnique Characteristics
Diphenyl phosphateOP(OC₆H₅)₂Flame retardantLess toxic than triphenyl phosphate
Phenyl phosphateOP(OPh)₃PlasticizerLower molecular weight
Triethyl phosphateOP(OEt)₃Solvent and plasticizerMore soluble in water
Tris(2-chloroethyl) phosphateOP(OCE₂Cl)₃Flame retardantHalogenated variant with different toxicity

Triphenyl phosphate is unique due to its extensive use as both a flame retardant and plasticizer while exhibiting significant environmental persistence compared to some of its counterparts.

Physical Description

Triphenyl phosphate appears as colorless crystals. (NTP, 1992)
Gas or Vapor, Liquid, Other Solid; Dry Powder, Liquid; Pellets or Large Crystals, Liquid; Liquid; Other Solid
Colorless, crystalline powder with a phenol-like odor; [NIOSH]
COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Colorless, crystalline powder with a phenol-like odor.

Color/Form

Crystals from ligroin; prisms from alcohol; needles from diethyl ether
Colorless, crystalline powder
Needles

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

326.07079595 Da

Monoisotopic Mass

326.07079595 Da

Boiling Point

473 °F at 11 mmHg (NTP, 1992)
BP: 245 °C at 11 mm Hg
370Â °C
473 °F at 11 mmHg
776 °F

Flash Point

428 °F (NTP, 1992)
220 °C
428 °F (220 °C) (Closed cup)
220Â °C c.c.
428 °F

Heavy Atom Count

23

Vapor Density

1.19 (Air = 1)

Density

1.2055 (NTP, 1992) - Denser than water; will sink
Density: 1.2055 g/cu cm at 50 °C
Bulk density: 10.5 lb/gal
Relative density (water = 1): 1.27
1.2055
1.29

LogP

4.59 (LogP)
log Kow = 4.59
4.59

Odor

Odorless
Phenol-like odo

Decomposition

Hazardous decomposition products: Toxic gases and vapors (such as phosphoric acid fume and carbon monoxide) may be released in a fire involving triphenyl phosphate.
When heated to decomposition it emits toxic fumes of phosphorus oxides.

Melting Point

122 to 124 °F (NTP, 1992)
49.39 °C
49-50Â °C
122-124 °F
120 °F

UNII

YZE19Z66EA

GHS Hazard Statements

Aggregated GHS information provided by 1826 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 1826 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1817 of 1826 companies with hazard statement code(s):;
H400 (86.96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Triphenyl phosphate is a colorless, crystalline powder. It has a very slight odor of phenol. It is nearly insoluble in water. USE: Triphenyl phosphate is an important commercial chemical. It is used as a flame retardant and plasticizer in products such as automobile upholstery and electronics. It is also an additive to lubricating oil and hydraulic fluids. It is a component of some nail polishes. EXPOSURE: Workers that use triphenyl phosphate may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing triphenyl phosphate, breathing air and drinking water or eating foods. If triphenyl phosphate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for triphenyl phosphate to cause toxic effects in humans are limited. In the only available study, there was no evidence of toxic effects in workers following exposure to low air levels of triphenyl phosphate over time. No toxic effects were noted in laboratory animals that breathed high air levels of tirphenyl phosphate. Liver, kidney and central nervous system congestion and hemorrhage were observed in laboratory animals at extremely high oral doses. Some animals died. Decreased body weight and elevated liver weight were the only effects observed in laboratory animals exposed to low oral doses over time. No evidence of toxicity to the immune or nervous systems were observed. No skin irritation or toxic effects were observed in laboratory animals following skin application. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to triphenyl phosphate before and/or during pregnancy. Data on the potential for triphenyl phosphate to cause cancer in laboratory animals exposed via inhalation or ingestion were not available. Tumors were not induced in laboratory animals following injection. The potential for triphenyl phosphate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Firemaster 550 (FM550) is an additive flame retardant formulation of brominated and aryl phosphate ester (APE) components introduced as a major replacement product for the commercial polybrominated diphenyl ether mixture (known as PentaBDE) used primarily in polyurethane foam. However, little is known about the potential effects of FM550-based ingredients during early vertebrate development. Therefore, we first screened the developmental toxicity of each FM550 component using zebrafish as an animal model. Based on these initial screening assays, we found that exposure to the brominated components as high as 10 uM resulted in no significant effects on embryonic survival or development, whereas exposure to triphenyl phosphate (TPP) or mono-substituted isopropylated triaryl phosphate (mono-ITP)-two APEs comprising almost 50% of FM550-resulted in targeted effects on cardiac looping and function during embryogenesis. As these cardiac abnormalities resembled aryl hydrocarbon receptor (AHR) agonist-induced phenotypes, we then exposed developing embryos to TPP or mono-ITP in the presence or absence of an AHR antagonist (CH223191) or AHR2-specific morpholino. Based on these studies, we found that CH223191 blocked heart malformations following exposure to mono-ITP but not TPP, whereas AHR2 knockdown failed to block the cardiotoxic effects of both components. Finally, using a cell-based human AHR reporter assay, we found that mono-ITP (but not TPP) exposure resulted in a significant increase in human AHR-driven luciferase activity at similar nominal concentrations as a potent reference AHR agonist (beta-naphthoflavone). Overall, our findings suggest that two major APE components of FM550 induce severe cardiac abnormalities during early vertebrate development.
Using zebrafish as a model, we previously reported that developmental exposure to triphenyl phosphate (TPP) - a high-production volume organophosphate-based flame retardant - results in dioxin-like cardiac looping impairments that are independent of the aryl hydrocarbon receptor. Using a pharmacologic approach, the objective of this study was to investigate the potential role of retinoic acid receptor (RAR) - a nuclear receptor that regulates vertebrate heart morphogenesis - in mediating TPP-induced developmental toxicity in zebrafish. We first revealed that static exposure of zebrafish from 5-72h post-fertilization (hpf) to TPP in the presence of non-toxic concentrations of an RAR antagonist (BMS493) significantly enhanced TPP-induced toxicity (relative to TPP alone), even though identical non-toxic BMS493 concentrations mitigated retinoic acid (RA)-induced toxicity. BMS493-mediated enhancement of TPP toxicity was not a result of differential TPP uptake or metabolism, as internal embryonic doses of TPP and diphenyl phosphate (DPP) - a primary TPP metabolite - were not different in the presence or absence of BMS493. Using real-time PCR, we then quantified the relative change in expression of cytochrome P450 26a1 (cyp26a1) - a major target gene for RA-induced RAR activation in zebrafish - and found that RA and TPP exposure resulted in an approximate 5-fold increase and decrease in cyp26a1 expression, respectively, relative to vehicle-exposed embryos. To address whether TPP may interact with human RARs, we then exposed Chinese hamster ovary cells stably transfected with chimeric human RARalpha-, RARbeta-, or RARgamma to TPP in the presence of RA, and found that TPP significantly inhibited RA-induced luciferase activity in a concentration-dependent manner. Overall, our findings suggest that zebrafish RARs may be involved in mediating TPP-induced developmental toxicity, a mechanism of action that may have relevance to humans.

Vapor Pressure

1 mmHg at 380.3 °F (NTP, 1992)
0.000002 [mmHg]
2.00X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 1
1 mmHg at 380 °F
(380 °F): 1 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

115-86-6

Absorption Distribution and Excretion

The material is poorly absorbed through the intact skin... .
The bioconcentration ratio of triphenyl phosphate was large compared with those of other phosphates in both species. Triphenyl phosphate originally present in the water was absorbed and metabolized completely by killifish within 72 hr, while goldfish absorbed triphenyl phosphate at a very slow rate, but accumulated TPP for a longer period. Thus, the ability to metabolize triphenyl phosphate is high in killifish while it is very low in goldfish.
The rate of uptake of (14)C-ring labeled triphenyl phosphate by rainbow trout was lower in river than in dechlorinated city water. Liver accumulated the highest residues of triphenyl phosphate compared to other tissues. A bioaccumulation ratio of 2590 was found, based on experimentally determined uptake and clearance rates.
The potential for prenatal exposure has recently raised concerns over the health risks of endocrine disruptors; however, knowledge about human prenatal exposure to organophosphorus flame retardants (OPFRs) is lacking. In this study, 2-ethylhexyl diphenyl phosphate (EHDPP), tributyl phosphate (TBP), triphenyl phosphate (TPHP), and tris(2-chloroethyl) phosphate (TCEP) were detected in the majority of chorionic villus samples, with median concentrations of 13.6, 18.8, 11.1, and 0.51 ng/g of dry weight (dw), respectively, significantly higher than those in the matching maternal decidua samples (5.96, 10.8, 1.44, and 0.26 ng/g of dw, respectively). The ratios of concentrations in chorionic villi (containing embryos) to those in maternal deciduae (CMRs) were 4.17, 3.82, 2.81, and 2.00 for EHDPP, TPHP, TBP, and TCEP, respectively, which correlated with their log Kow values (p = 0.003). The results of transthyretin (TTR) binding assays indicated that the stronger the binding ability to TTR, the higher the CMRs. The median concentrations of the metabolites diphenyl phosphate (DPHP), dibutyl phosphate (DBP), and bis(2-chloroethyl) phosphate (BCEP) were 4.11, 429, and 157 ng/g of dw in chorionic villi, higher than those in deciduae (1.64, 181, and 25.4 ng/g of dw, respectively). The ratios of DPHP/TPHP and DPHP/EHDPP were 0.20 and 0.43 in chorionic villi and 1.24 and 2.03 in deciduae, respectively, much lower than those of DBP/TBP and BCEP/TCEP (20.9 and 165.6 in chorionic villi and 13.1 and 35.3 in deciduae, respectively), suggesting that the difference in metabolism between the deciduae and chorionic villi would affect their maternal transfer.
Topical application of triphenyl phosphate to rats and mice caused no skin irritation. Because cholinesterase was not inhibited after topical application of triphenyl phosphate ... percutaneous absorption was limited.

Metabolism Metabolites

The organophosphate flame retardant, triphenyl phosphate (TPHP), has been detected with increasing frequency in environmental samples and its primary metabolite is considered to be diphenyl phosphate (DPHP). Information on the adverse effects of these compounds in avian species is limited. Here, we investigate the effects of TPHP and DPHP on cytotoxicity and mRNA expression, as well as in vitro metabolism of TPHP, by use of a chicken embryonic hepatocyte (CEH) screening assay. After 36 hr of exposure, CEH cytotoxicity was observed following exposure to >10 uM TPHP (LC50 = 47 +/- 8 uM), whereas no significant cytotoxic effects were observed for DPHP concentrations up to 1000 uM. Using a custom chicken ToxChip polymerase chain reaction (PCR) array, the number of genes altered by 10 uM DPHP (9 out of 27) was greater than that by 10 uM TPHP (4 out of 27). Importantly, 4 of 6 genes associated with lipid/cholesterol metabolism were significantly dysregulated by DPHP, suggesting a potential pathway of importance for DPHP toxicity. Rapid degradation of TPHP was observed in CEH exposed to 10 uM, but the resulting concentration of DPHP accounted for only 17% of the initial TPHP dosing concentration. Monohydroxylated-TPHP (OH-TPHP) and two (OH)2-TPHP isomers were identified in TPHP-exposed CEH, and concentrations of these metabolites increased over 0 to 36 hr. Overall, this is the first reported evidence that across 27 toxicologically relevant genes, DPHP altered more transcripts than its precursor, and that TPHP is also metabolized via a hydroxylation pathway in CEH.
Study deals with metabolic ring-hydroxylation of triphenyl phosphate in houseflies to give a quinol phosphate. A total of 530 mg triphenyl phosphate was applied to about 27,000 houseflies. Metabolites were extracted after 24 hr. In vivo transformation of triphenyl phosphate into diphenyl p-hydroxyphenol phosphate was confirmed.
Triphenyl phosphate was incubated with rat liver microsomal without NADPH and soluble fractions and found by gas chromatography that triphenyl phosphate was decomposed to diphenyl-phosphate as the major metabolite. Therefore, arylesterase in the microsomes contributes to triphenyl phosphate metabolism. The metabolic reactions were inhibited almost completely by SKF-525A and carbon monoxide in the absence of NADPH whereas KCN, NaN3, dipyridyl and EDTA showed little effect. Therefore, mixed function oxidase system in the microsomes plays a central role in the metabolism of triphenyl phosphate.
Triphenyl phosphate (TPHP) is primarily used as either a flame retardant or plasticizer, and is listed as an ingredient in nail polishes. However, the concentration of TPHP in nail polish and the extent of human exposure following applications have not been previously studied. We measured TPHP in ten different nail polish samples purchased from department stores and pharmacies in 2013-2014. Concentrations up to 1.68% TPHP by weight were detected in eight samples, including two that did not list TPHP as an ingredient. Two cohorts (n=26 participants) were recruited to assess fingernail painting as a pathway of TPHP exposure. Participants provided urine samples before and after applying one brand of polish containing 0.97% TPHP by weight. Diphenyl phosphate (DPHP), a TPHP metabolite, was then measured in urine samples (n=411) and found to increase nearly seven-fold 10-14 hr after fingernail painting (p<0.001). To determine relative contributions of inhalation and dermal exposure, ten participants also painted their nails and painted synthetic nails adhered to gloves on two separate occasions, and collected urine for 24 hr following applications. Urinary DPHP was significantly diminished when wearing gloves, suggesting that the primary exposure route is dermal. /These/ results indicate that nail polish may be a significant source of short-term TPHP exposure and a source of chronic exposure for frequent users or those occupationally exposed.

Wikipedia

Triphenyl_phosphate

Biological Half Life

0.17 Days

Use Classification

Plastics -> Other functions -> Flame retardant
Plastics -> Polymer Type -> ABS
Plastics -> Plasticisers
HYDRAULIC FLUIDS

Methods of Manufacturing

Prepared from P2O5 and phenol: Prahl, United States of America patent 2805240 (1957); by reaction of triethyl phosphite with chloramine-T ... .
Interaction of phenol and phosphorous oxychloride.
Prepared by reacting phosphorus pentoxide and phenol and by reaction of triethyl phosphate and chloramine-T. On a larger scale phosphorus oxychloride and phenol are reacted in an esterification tank with heating. The hydrogen chloride formed is trapped and condensed, while the crude triphenyl phosphate runs into a large tank where it is purified.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Wood Product Manufacturing
Utilities
Primary Metal Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Phosphoric acid, triphenyl ester: ACTIVE
Though it easily supercools, triphenylphosphate can crystallize when present in films, imparting a milky appearance to them. Any excess of triphenylphosphate should ... be avoided; the addition of phthalates prevents crystallization.
... Lessens the inflammability of plastics in which it is incorporated, particularly cellulose acetate films. It is an excellent plasticizer for ethylcellulose and a very good fireproofing agent for vinyl and acrylic materials.

Analytic Laboratory Methods

Method: NIOSH 5038, Issue 1; Procedure: gas chromatography with flame photometric detector in phosphorus mode; Analyte: triphenyl phosphate; Matrix: air; Detection Limit: 10 ug/sample.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: triphenyl phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.06 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: triphenyl phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.1 ug/L.
A new method was optimized for the simultaneous determination of several flame retardants (FRs) in indoor dust, namely polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), novel brominated flame retardants (NBFRs) and organophosphate ester flame retardants (OPFRs). The method was based on two previously validated analytical methods for NBFRs and OPFRs, which were combined in order to include even a large number of FRs. An ultrasonic extraction method and two-stage clean-up by adsorption chromatography was optimized using an indoor dust standard reference material (SRM 2584). The 1st cleanup step was essential for fractionation of analytes in the dust extracts, while the 2nd step was important for the further removal of interferences. Analysis of cleaned dust extracts was performed with gas chromatography electron impact ionization mass spectrometry for OPFRs, gas chromatography electron capture negative ionization mass spectrometry for PBDEs and NBFRs and liquid chromatography electrospray ionization tandem mass spectrometry for HBCDs. Method validation by matrix spiking demonstrated good accuracy ranging from 81 to 130%. Matrix effects were investigated by spiking sodium sulfate and dust with analyte standards. Typical recoveries ranged between 80 and 110% at both spiking levels, though occasional deviations were observed at low spiking concentrations. Precision between different days was generally below 24% relative standard deviation (RSD) at low concentrations and below 11% RSD at high concentrations. Method limits of quantification for BFRs ranged between 0.04 (BDE 28) and 17 ng/g (BDE 209), 6 ng/g for sum HBCDs, and for OPFRs between 10 (triphenyl phosphate) and 370 ng/g (tri-isobutyl phosphate). The method was applied to SRM 2585 and to a set of indoor dust samples from various countries. The newly developed method will be employed for the monitoring of human exposure via dust ingestion to phased-out and alternate FRs.
For more Analytic Laboratory Methods (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.

Interactions

A series of symmetrical trisubstituted phosphorus esters was tested as synergists for malathion and other organophosphorus insecticides against resistant and normal strains of Chrysomya putoria and Musca domestica. Triphenyl phosphate synergized the insecticides more effectively against insecticide-resistant than normal insect strains.

Dates

Last modified: 08-15-2023

Bone developmental toxicity of organophosphorus flame retardants TDCIPP and TPhP in marine medaka Oryzias melastigma

Haizheng Hong, Yunchen Zhao, Lingming Huang, Daiyin Zhong, Dalin Shi
PMID: 34371453   DOI: 10.1016/j.ecoenv.2021.112605

Abstract

The global phase-out has decreased the use of polybrominated diphenyl ethers (PBDEs), thereby, rapidly increasing the production and use of their important surrogates, organophosphorus flame retardants (OPFRs). Currently, OPFRs are often found at higher levels in the environments compared to PBDEs. Although the two typical OPFRs, tris (1,3-dichloroisopropyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP), have been frequently detected in marine environments with significant concentrations, their toxicity to marine organisms remains unknown. We used Oryzias melastigma to investigate and compare their developmental toxicity in marine organisms through two-generational chronic exposure. The results showed that TDCIPP and TPhP exposure shortened the body length and length of the pectoral fin of O. melastigma. Both TDCIPP and TPhP deformed the pectoral fins in the 1st fry and caused spinal curvature in adult fish. Therefore, these two chemicals may pose potential risks to marine fish and marine ecosystems. Further studies suggested that although these two chemicals caused similar developmental bone toxicity, they had different modes of modulating the expression of bone developmental genes such as, bmp4, bmp2 and runx2.


Bioremediation of triphenyl phosphate by Pycnoporus sanguineus: Metabolic pathway, proteomic mechanism and biotoxicity assessment

Mi Feng, Jiahua Zhou, Xiaolong Yu, Hao Wang, Yushuo Guo, Wei Mao
PMID: 33975170   DOI: 10.1016/j.jhazmat.2021.125983

Abstract

So far, no information about the biodegradability of TPhP by white rot fungi has previously been made available, herein, Pycnoporus sanguineus was used as the representative to investigate the potential of white rot fungi in TPhP bioremediation. The results suggested that the biodegradation efficiency of 5 mg/L TPhP by P. sanguineus was 62.84% when pH was adjusted to 6 and initial glucose concentration was 5 g/L. Seven biodegradation products were identified, indicating that TPhP was biotransformed through oxidative cleavage, hydroxylation and methylation. The proteomic analysis revealed that cytochrome P450s, aromatic compound dioxygenase, oxidizing species-generating enzymes, methyltransferases and MFS general substrate transporters might occupy important roles in TPhP biotransformation. Carboxylesterase and glutathione S-transferase were induced to resist TPhP stress. The biotreatment by P. sanguineus contributed to a remarkable decrease of TPhP biotoxicity. Bioaugmentation with P. sanguineus could efficiently promote TPhP biodegradation in the water-sediment system due to the cooperation between P. sanguineus and some putative indigenous degraders, including Sphingobium, Burkholderia, Mycobacterium and Methylobacterium. Overall, this study provided the first insights into the degradation pathway, mechanism and security risk assessment of TPhP biodegradation by P. sanguineus and verified the feasibility of utilizing this fungus for TPhP bioremediation applications.


Triphenyl phosphate disturbs the lipidome and induces endoplasmic reticulum stress and apoptosis in JEG-3 cells

Yao Wang, Jiabin Hong, Ming Shi, Lianxian Guo, Linhua Liu, Huanwen Tang, Xiaoshan Liu
PMID: 33662732   DOI: 10.1016/j.chemosphere.2021.129978

Abstract

Triphenyl phosphate (TPP) is a frequently used aryl organophosphate flame retardant. Epidemiological studies have shown that TPP and its metabolite diphenyl phosphate (DPP) can accumulate in the placenta, and positively correlated with abnormal birth outcomes. TPP can disturb placental hormone secretion through the peroxisome proliferator-activated receptor γ (PPARγ) pathway. However, the extent and mechanism of placental toxicity mediation by TPP remains unknown. In this study, we used JEG-3 cells to investigate the role of PPARγ-regulated lipid metabolism in TPP-mediated placental toxicity. The results of lipidomic analysis showed that TPP increased the production of triglycerides (TG), fatty acids (FAs), and phosphatidic acid (PA), but decreased the levels of phosphatidylethanol (PE), phosphatidylserine (PS), and sphingomyelin (SM). TG accumulation was accompanied by increased levels of sterol regulatory element binding transcription factor 1 (SREBP1), acetyl-coA carboxylase (ACC), and fatty acid transport protein (CD36). Although PPARγ and its target CCAAT/enhancer binding proteins (C/EBPα) was decreased, the TG content and gene expression of SREBP1, ACC, and CD36 decreased when TPP was co-exposed to the PPARγ antagonist GW9662. TPP also induced inflammatory responses, endoplasmic reticulum stress (ERS), and cell apoptosis. Expression of genes related to ERS and apoptosis were attenuated by GW9662. Together, these results show that TPP can disturb lipid metabolism and cause lipid accumulation through PPARγ, induce ERS, and cell apoptosis. Our findings reveal that the developmental toxicity of TPP through placental toxicity should not be ignored.


Identification and Toxicity Prediction of Biotransformation Molecules of Organophosphate Flame Retardants by Microbial Reactions in a Wastewater Treatment Plant

Yeowool Choi, Sang Don Kim
PMID: 34065337   DOI: 10.3390/ijms22105376

Abstract

Organophosphate flame retardants (OPFRs) are substances added to plastics, textiles, and furniture, and are used as alternatives to brominated flame retardants. As the use of OPFRs increases in the manufacturing industry, the concentration in the aquatic environment is also increasing. In this study, OPFRs introduced into a wastewater treatment plant (WWTP) were identified, and the toxicity of biotransformation molecules generated by the biological reaction was predicted.
(2-butoxyethyl) phosphate,
(2-butoxyethyl) phosphate, and triphenyl phosphate were selected as research analytes. Chemicals were analyzed using high-resolution mass spectrometry, and toxicity was predicted according to the structure. As a result,
(1-chloro-2-propyl) phosphate showed the highest concentration, and the removal rate of OPFRs in the WWTP was 0-57%. A total of 15 biotransformation products were produced by microorganisms in the WWTP. Most of the biotransformation products were predicted to be less toxic than the parent compound, but some were highly toxic. These biotransformation products, as well as OPFRs, could flow into the water from the WWTP and affect the aquatic ecosystem.


Highly efficient adsorption behavior and mechanism of Urea-Fe

Mengjie Hao, Pan Gao, Dian Yang, Xuanjin Chen, Feng Xiao, Shaoxia Yang
PMID: 33254625   DOI: 10.1016/j.envpol.2020.114142

Abstract

The emergence of organophosphorus flame retardants and the efficient removal from aquatic environments have aroused increasing concerns. The Urea functionalized Fe
O
@LDH (Urea-Fe
O
@LDH) was prepared and used to adsorb triphenyl phosphate (tphp) for the first time. The tphp adsorption capacity was up to 589 mg g
, and the adsorption rate reached 49.9 mg g
min
. Moreover, the influences of various environmental factors (pH, ionic strength and organic matter) on the tphp adsorption on the Urea-Fe
O
@LDH were investigated. The initial pH of the solution significantly affected the tphp adsorption, whereas the ionic strength and HA slightly affected the adsorption. The main adsorption mechanism was attributed to electrostatic interaction and π-π interaction. We believe that urea is one of excellent functional groups for the tphp adsorption removal and the materials with urea groups as the adsorbents exhibit good prospects in the future.


Enhanced toxicity of triphenyl phosphate to zebrafish in the presence of micro- and nano-plastics

Junyi He, Xianhai Yang, Huihui Liu
PMID: 33307501   DOI: 10.1016/j.scitotenv.2020.143986

Abstract

Co-occurrence of microplastics and chemicals was a complex environmental issue, whereas little concerned on the effect of microplastics on the toxicity of chemicals. In this study, we studied the changes of toxicity of triphenyl phosphate (TPhP) to zebrafish, in the presence of micro-polystyrene (MPS, 5.8 μm) and nano-polystyrene (NPS, 46 nm). Results indicated that separate MPS and NPS had no acute toxicity and little reproductive toxicity on zebrafish. TPhP alone was a highly toxic substance with a median lethal concentration (LC
) of 976 μg/L, the presence of MPS and NPS did not have significant effect on the acute toxicity of TPhP. TPhP alone stimulated the enlargement of liver and gonad of fish (except the testis) by 1.25-2.12 fold, and the presence of NPS further aggravated this stimulation by 1.23-2.84 fold, while MPS did not. The gonadal histology indicated that comparing with TPhP alone, the addition of MPS and NPS further inhibited the process of spermatogenesis and oogenesis, even causing obvious lacunas in testis and atretic follicles oocytes in ovary. Meanwhile, TPhP did not significantly disturb the hormone homeostasis (E
/T) and vitellogenin (Vtg) content in fish, but the presence of NPS increased the E
/T ratio and Vtg content in male fish, while slightly decreased those in female fish, which implying that effects of PS was sex-dependent. As a result, the egg production, the fertilization rate and hatchability of eggs significantly reduced after combined TPhP+PS exposure, demonstrating that co-occurrence of TPhP and PS, especially NPS, could greatly impaired the reproductive performance of zebrafish.


Integrating omics and traditional analyses to profile the synergistic toxicity of graphene oxide and triphenyl phosphate

Xingli Zhang, Qixing Zhou, Xinyu Li, Wei Zou, Xiangang Hu
PMID: 33618456   DOI: 10.1016/j.envpol.2020.114473

Abstract

The increasing production and applications of graphene oxide (GO, a novel carbon nanomaterial) have raised numerous environmental concerns regarding its ecological risks. Triphenyl phosphate (TPhP) disperses in water and poses an increasing hazard to the ecosystem and human health. It is critical to study the environmental responses and molecular mechanisms of GO and TPhP together to assess both chemicals; however, this information is lacking. The present work revealed that GO promoted the bioaccumulation of TPhP in zebrafish larvae by 5.0%-24.3%. The TPhP-induced growth inhibition of embryos (malformation, mortality, heartbeat, and spontaneous movement) at environmentally relevant concentrations was significantly amplified by GO, and these results were supported by the downregulated levels of genes and proteins associated with cytoskeletal construction and cartilage and eye development. TPhP induced negligible alterations in the genes or proteins involved in oxidative stress and apoptosis, but those related proteins were all upregulated by GO. GO and TPhP coexposure activated the mTOR signaling pathway and subsequently promoted apoptosis in zebrafish by potentiating the oxidative stress induced by TPhP, presenting synergistic toxicity. These findings highlight the potential risks and specific molecular mechanisms of combining emerging carbon nanomaterials with coexisting organic contaminants.


Enhancing extraction performance of organophosphorus flame retardants in water samples using titanium hierarchical porous silica materials as sorbents

Enric Pellicer-Castell, Carolina Belenguer-Sapiña, Pedro Amorós, Jamal El Haskouri, José Manuel Herrero-Martínez, Adela R Mauri-Aucejo
PMID: 33535116   DOI: 10.1016/j.chroma.2021.461938

Abstract

A sorbent for the extraction of organophosphorus flame retardants has been proposed, based on UVM-7 (University of Valencia Materials) mesoporous silica doped with titanium. Designed cartridges have been applied to the extraction and preconcentration of flame retardants in water samples, followed by gas chromatography coupled to a mass spectrometry detector. Firstly, UVM-7 materials with different contents of titanium were synthesized and characterized by several techniques, thus confirming the proper mesoporous architecture. The potential of these materials was assessed in comparison with their morphological properties, resulting Ti50-UVM-7 the best solid phase. Several extraction parameters were also optimized. Analytical parameters were also evaluated, and limits of detection from 0.019 to 0.21 ng mL
were obtained, as well as intra-day relative standard deviation below 11% for all analytes. Extraction efficiencies above 80% in water samples were achieved. The reusability of the material was also proved. Finally, the designed protocol was applied for the analysis of real water samples, and quantifiable concentrations of tris(2-chloroisopropyl) phosphate (TCIPP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP) were obtained in some samples. The method was compared with a United States Environmental Protection Agency general method with C18 cartridges.


Hippocampal proteomic analysis reveals the disturbance of synaptogenesis and neurotransmission induced by developmental exposure to organophosphate flame retardant triphenyl phosphate

Xiali Zhong, Yuejin Yu, Can Wang, Qicheng Zhu, Jingwei Wu, Weijian Ke, Di Ji, Congying Niu, Xifei Yang, Yanhong Wei
PMID: 33189059   DOI: 10.1016/j.jhazmat.2020.124111

Abstract

With the spread of organophosphorus flame retardants (OPFRs), the environmental and health risks they induce are attracting attention. Triphenyl phosphate (TPHP) is a popular alternative to brominated flame retardant and halogenated OPFRs. Neurodevelopmental toxicity is TPHP's primary adverse effect, whereas the biomarkers and the modes of action have yet to be elucidated. In the present study, 0.5, 5, and 50 mg/kg of TPHP were orally administered to mice from postnatal day 10 (P10) to P70. The behavioral tests showed a compromised learning and memory capability. Proteomic analysis of the hippocampus exposed to 0.5 or 50 mg/kg of TPHP identified 531 differentially expressed proteins that were mainly involved in axon guidance, synaptic function, neurotransmitter transport, exocytosis, and energy metabolism. Immunoblot and immunofluorescence analysis showed that exposure to TPHP reduced the protein levels of TUBB3 and SYP in the synapses of hippocampal neurons. TPHP exposure also downregulated the gene expression of neurotransmitter receptors including Grins, Htr1α, and Adra1α in a dose-dependent fashion. Moreover, the calcium-dependent synaptic exocytosis governed by synaptic vesicle proteins STX1A and SYT1 was inhibited in the TPHP-treated hippocampus. Our results reveal that TPHP exposure causes abnormal learning and memory behaviors by disturbing synaptogenesis and neurotransmission.


Microplastics decrease the toxicity of triphenyl phosphate (TPhP) in the marine medaka (Oryzias melastigma) larvae

Yu Ting Zhang, Mengyun Chen, Shuiqing He, Chao Fang, Mingliang Chen, Dan Li, Dong Wu, Melissa Chernick, David E Hinton, Jun Bo, Lingtian Xie, Jingli Mu
PMID: 33129518   DOI: 10.1016/j.scitotenv.2020.143040

Abstract

Plastics have been recognized as a serious threat to the environment. Besides their own toxicity, microplastics can interact with other environmental pollutants, acting as carriers and potentially modulating their toxicity. In this study, the toxicity of polystyrene (PS) microplastic fragments (plain PS; carboxylated PS, PS-COOH and aminated PS, PS-NH
) and triphenyl phosphate (TPhP) (an emerging organophosphate flame retardant) at the environmentally relevant concentrations to the marine medaka (Oryzias melastigma) larvae was investigated. Larvae were exposed to 20 μg/L of microplastic fragments or 20 and 100 μg/L of TPhP or a combination of both for 7 days. The results showed that the three microplastics did not affect the larval locomotor activity. For TPhP, the larval moving duration and distance moved were significantly decreased by the TPhP exposure, with a maximum decrease of 43.5% and 59.4% respectively. Exposure to 100 μg/L TPhP respectively down-regulated the expression levels of sine oculis homeobox homologue 3 (six3) and short wavelength-sensitive type 2 (sws2) by 19.1% and 41.7%, suggesting that TPhP might disturb eye development and photoreception and consequently the low locomotor activity in the larvae. Interestingly, during the binary mixture exposure, the presence of PS, PS-COOH or PS-NH
reversed the low locomotor activity induced by 100 μg/L TPhP to the normal level. Relative to the larvae from the 100 μg/L TPhP group, the movement duration and distance moved were increased by approximately 60% and 100%, respectively, in the larvae from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH
groups. However, the gene expression profiles were distinct among the fish from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH
groups, implying different mechanisms underlying the reversal of the locomotor activity. The findings in this study challenge the general view that microplastics aggravate the toxicity of the adsorbed pollutants, and help better understand the environmental risk of microplastic pollution.


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